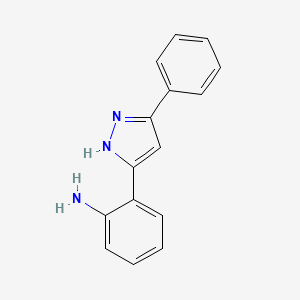
(R)-(+)-1,2-Epoxyhexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-1,2-Epoxyhexadecane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-(+)-enantiomer is the specific form that rotates plane-polarized light to the right. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxyhexadecane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being dissolved in an inert solvent like dichloromethane and the peracid being added slowly to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of ®-(+)-1,2-Epoxyhexadecane often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification through distillation or recrystallization to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
®-(+)-1,2-Epoxyhexadecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
®-(+)-1,2-Epoxyhexadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other materials.
作用機序
The mechanism by which ®-(+)-1,2-Epoxyhexadecane exerts its effects involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile targets the less hindered carbon atom of the epoxide ring, leading to ring-opening and the formation of a new bond. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
(S)-(-)-1,2-Epoxyhexadecane: The enantiomer of ®-(+)-1,2-Epoxyhexadecane, which rotates plane-polarized light to the left.
1,2-Epoxyhexane: A similar compound with a shorter carbon chain.
1,2-Epoxydecane: Another similar compound with a different carbon chain length.
Uniqueness
®-(+)-1,2-Epoxyhexadecane is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer or other epoxides with different carbon chain lengths. This makes it valuable in asymmetric synthesis and other applications where chirality is important.
特性
分子式 |
C16H32O |
|---|---|
分子量 |
240.42 g/mol |
IUPAC名 |
(2R)-2-tetradecyloxirane |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3/t16-/m1/s1 |
InChIキー |
DSZTYVZOIUIIGA-MRXNPFEDSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H]1CO1 |
正規SMILES |
CCCCCCCCCCCCCCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


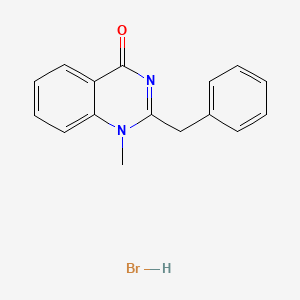
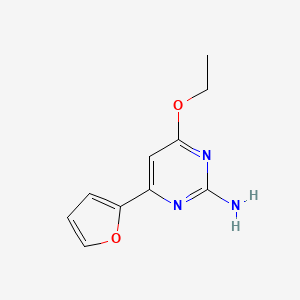

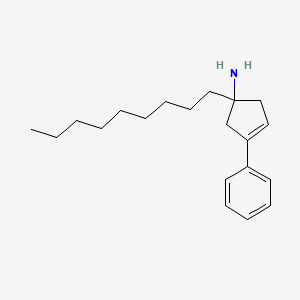
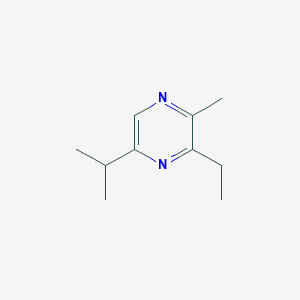
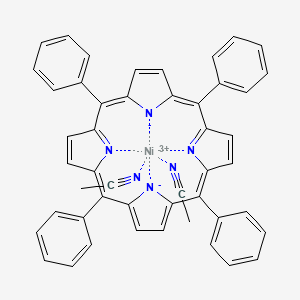
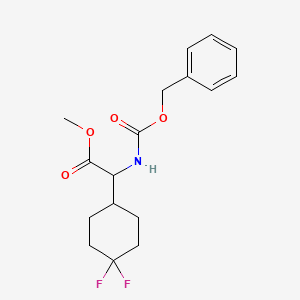
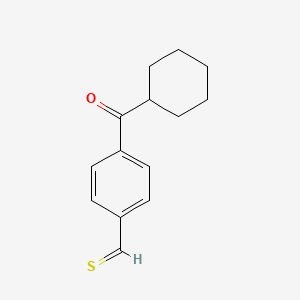
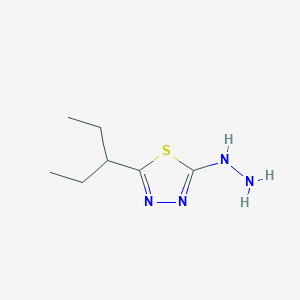
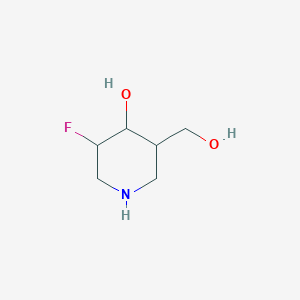
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
